Trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by its cyclopropane structure with a bromophenyl substituent. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride falls under the category of arylcyclopropylamines, which are known for their diverse biological activities. The addition of a bromine atom enhances its reactivity and potential interaction with biological targets, making it a valuable compound in pharmacological studies .
The synthesis of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves several steps, including the formation of the cyclopropane ring and subsequent bromination of the phenyl group. Common methods include:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to characterize the product at each stage of synthesis.
Trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride can participate in various chemical reactions, including:
Each reaction pathway requires specific conditions such as temperature control and pH adjustments to maximize product formation while minimizing side reactions.
The mechanism of action for trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride primarily involves its interaction with biological receptors or enzymes. For instance, it has been studied for its potential role as an inhibitor in enzyme systems such as dipeptidyl peptidase IV (DPP-IV), which is significant in glucose metabolism and diabetes management .
Research indicates that compounds like trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride may exhibit selectivity towards certain receptors based on their structural features, influencing their pharmacological profiles.
Trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride typically appears as a white to off-white crystalline solid. It is soluble in water and organic solvents like methanol and ethanol.
Key chemical properties include:
Relevant safety data indicate that it may pose risks if inhaled or ingested, necessitating proper handling protocols .
Trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
The synthesis of the cyclopropane core in trans-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride primarily employs two cyclopropanation strategies: zinc-carbenoid-mediated reactions and transition-metal-catalyzed approaches. The zinc carbenoid method (Simmons-Smith-type) utilizes diiodomethane (CH₂I₂) and zinc-copper couple (Zn/Cu) or triethylaluminum (Et₃Al) to generate in situ carbenoids. These react regioselectively with α,β-unsaturated precursors like trans-3-(3-bromophenyl)propenoic acid derivatives. Aluminum carbenoids (Et₃Al/CH₂I₂) offer enhanced functional group tolerance and higher yields (>85%) for electron-deficient alkenes compared to zinc analogs [2] [3].
Alternatively, palladium-catalyzed cyclopropanation of cinnamates with diazo compounds achieves moderate trans selectivity (3:1 dr). Precursor selection is critical:
Table 1: Cyclopropanation Methods Comparison
Method | Reagents | Yield (%) | trans:cis Ratio |
---|---|---|---|
Zinc carbenoid | CH₂I₂/Zn(Cu) | 78–82 | 8:1 |
Aluminum carbenoid | CH₂I₂/Et₃Al | 85–90 | 10:1 |
Pd-catalyzed | Pd(OAc)₂/N₂CHCO₂Et | 65–70 | 3:1 |
Bi-catalyzed (photoredox) | Bi(I)/CH₂I₂/hν | 75* | 12:1* |
*Reported for non-brominated analogs [3] [10].
Achieving meta-bromination on the cyclopropane ring requires precise substrate-directed functionalization. Two dominant pathways exist:
Pre-cyclopropanation bromination employs 3-bromocinnamic acid as the precursor. Direct bromination of cinnamic acid using bromine (Br₂) in acetic acid yields 85–90% meta-substituted product, leveraging the carboxylic acid’s directing effect. Alternatively, AgNO₃/I₂ selectively iodinates 2,5-dimethoxyphenyl precursors at C4, followed by halogen exchange to bromo [6].
Post-cyclopropanation bromination faces challenges due to cyclopropane ring sensitivity. Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ on phenylcyclopropane derivatives predominantly yields para-brominated products (≥95%). For meta-bromination, directed ortho-metalation (DoM) is essential:
Table 2: Bromination Strategies Efficiency
Strategy | Conditions | Regioselectivity (%) | Yield (%) |
---|---|---|---|
Pre-cyclopropanation | Br₂/AcOH | >95 (meta) | 85–90 |
Post-cyclopropanation | Br₂/FeBr₃ | <5 (meta) | 45 |
Directed ortho-metalation | DG/n-BuLi/Br₂ | 98 (meta) | 70 |
Halogen exchange | AgNO₃/I₂ → CuBr | 100 (meta) | 80 |
DG = Directing group (e.g., pivalamide) [6] [9].
The trans configuration [(1R,2S) or (1S,2R)] is essential for bioactivity and is achieved via chiral auxiliary-mediated cyclopropanation or kinetic resolution.
Chiral ester induction uses (–)-menthol or (–)-8-phenylmenthol esters of 3-(3-bromophenyl)propenoic acid. The bulky auxiliary directs si-face attack by carbenoids, yielding trans-cyclopropanes with 92% de. Hydrolysis with LiOH affords enantiopure acids [2] [8].
Curtius rearrangement converts cyclopropanecarboxylic acids to amines with retention of configuration:
For racemic trans-acids, enzymatic resolution with Candida antarctica lipase selectively hydrolyzes (1S,2R)-esters, leaving (1R,2S)-enantiomers enantioenriched (ee >99%). Zinc homoenolate routes using chiral ligands (e.g., bisoxazolines) achieve 90% ee but require low temperatures (–40°C) [8] [10].
Amine-to-hydrochloride conversion enhances stability and crystallinity. Key parameters:
Acidification conditions:
Crystallization optimization:
Solubility profile:
Table 3: Hydrochloride Crystallization Protocols
Parameter | Optimal Conditions | Impact on Purity |
---|---|---|
Solvent | Ether/IPA (4:1) | >99% (HPLC) |
Concentration (mg/mL) | 20–50 | Prevents amorphous |
Cooling Rate (°C/h) | 5 | Uniform crystals |
HCl Source | Anhydrous HCl gas | Low water content |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7